N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthesis and chemical reactivity of pyrrolopyrimidine derivatives have been widely explored. For example, studies have shown methods for creating pyrrolo[1,2-a]pyrimidinediones through reactions involving oxocarboxylic acids and thermolysis, leading to the formation of compounds via a retro Diels–Alder reaction (G. Stájer et al., 2006). This approach highlights the versatility of pyrrolopyrimidine frameworks in synthesizing new compounds with potential biological activities.
Potential Biological Activities
Related research on pyrido[2,3-d]pyrimidine derivatives synthesized through a four-component condensation reaction indicates a methodological framework that could be applied to the compound . These derivatives have been explored for their potential biological activities, demonstrating the broad applicability of such compounds in medicinal chemistry (A. Shaabani et al., 2009).
Antimicrobial and Antitumor Activities
There is ongoing interest in the synthesis and evaluation of novel pyrimidine derivatives for antimicrobial and antitumor activities. For instance, N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have been synthesized and assessed for their antimicrobial efficacy, suggesting a potential avenue for the development of new therapeutic agents (V. L. Gein et al., 2010).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKWWYYFCMZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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